
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 6-methylpyridin-2-yl groups and a phenyl group attached to a central pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with 6-methyl-2-pyridine methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the synthesis of similar pyridine derivatives, offering a more sustainable and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in tetrahydrofuran (THF).
Substitution: Various halogenating agents and nucleophiles in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique catalytic or electronic properties. These complexes can participate in various chemical reactions, facilitating processes such as polymerization or oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(NH-benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups instead of methylpyridine.
2,6-Bis(N-methyl-benzimidazol-2-yl)pyridine: Contains N-methyl-benzimidazole groups, offering different electronic properties.
Uniqueness
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is unique due to its combination of 6-methylpyridin-2-yl and phenyl groups, which provide distinct steric and electronic characteristics. These properties make it particularly effective as a ligand in forming stable and catalytically active metal complexes .
Propriétés
Numéro CAS |
180526-64-1 |
|---|---|
Formule moléculaire |
C23H19N3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2,6-bis(6-methylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-8-6-12-20(24-16)22-14-19(18-10-4-3-5-11-18)15-23(26-22)21-13-7-9-17(2)25-21/h3-15H,1-2H3 |
Clé InChI |
IESWLALHJIAKAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


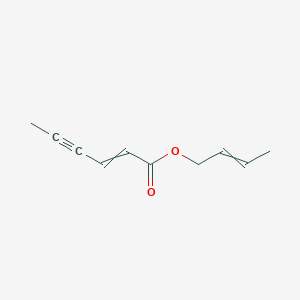
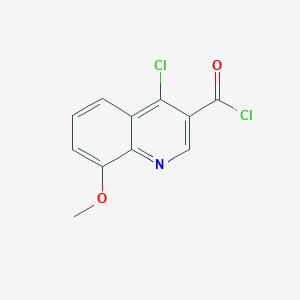
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
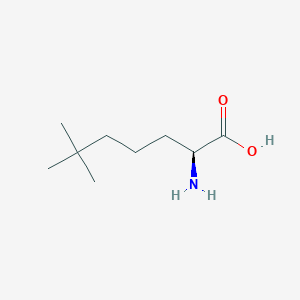
![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)

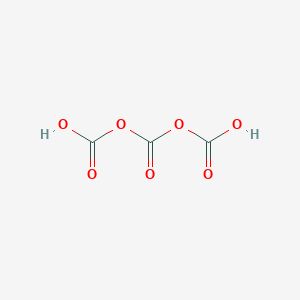
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
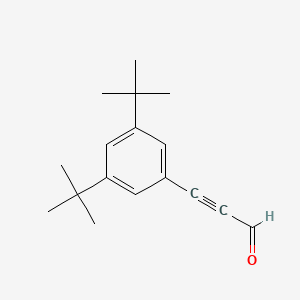
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
